3-Acetyl-4-bromobenzonitrile
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Description
Synthesis Analysis
The synthesis of 3-Acetyl-4-bromobenzonitrile involves organic synthesis processes. It’s suggested that the presence of a ketone (acetyl) and nitrile functional group could make it a valuable intermediate in the synthesis of more complex organic molecules. Its reactive groups could allow for further functionalization and creation of novel compounds.Molecular Structure Analysis
The molecular structure of this compound can be studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 224.054, a density of 1.6±0.0 g/cm3, and a boiling point of 331.9±0.0 °C at 760 mmHg .Mechanism of Action
Target of Action
Mode of Action
The bromine atom attached to the benzene ring could potentially act as a leaving group, allowing for nucleophilic substitution reactions . This could result in the formation of new bonds and the creation of novel compounds .
Pharmacokinetics
Its molecular weight (224054), density (16±00 g/cm3), and boiling point (3319±00 °C at 760 mmHg) suggest that it could have certain pharmacokinetic characteristics .
Result of Action
Properties
IUPAC Name |
3-acetyl-4-bromobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c1-6(12)8-4-7(5-11)2-3-9(8)10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRMLZDLOGQOIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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